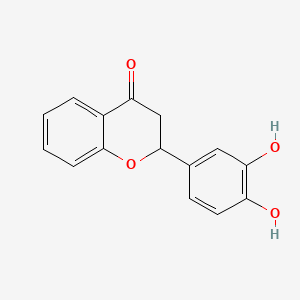

2-(3,4-Dihydroxyphenyl)chroman-4-one

Description

Structure

3D Structure

Properties

CAS No. |

6563-37-7 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2 |

InChI Key |

LHARPARLCDEZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Extraction, Biosynthesis, and Advanced Analytical Characterization of 2 3,4 Dihydroxyphenyl Chroman 4 One

Modern Extraction and Isolation Methodologies for Eriodictyol (B191197)

The efficient recovery and purification of eriodictyol from complex plant matrices are crucial for research and potential applications. Modern techniques have advanced to improve yield, efficiency, and purity.

Ultrasound-Assisted Extraction Techniques

Ultrasound-assisted extraction (UAE) has emerged as a powerful and efficient method for isolating eriodictyol from plant materials. mdpi.com This technique utilizes acoustic cavitation, where the formation and collapse of bubbles in the solvent create intense local pressures and temperatures, disrupting plant cell walls and enhancing the mass transfer of target compounds into the solvent. mdpi.com Key parameters such as extraction time, temperature, solvent-to-material ratio, and ultrasonic power and frequency are optimized to maximize extraction yield. brieflands.comresearchgate.net For instance, UAE has been successfully applied to extract eriodictyol from the leaves of Anacardium occidentale L., where maintaining a temperature of 35 ± 5 °C was a key parameter. mdpi.com Studies have shown that UAE can significantly increase the total phenolic content and antioxidant activity of extracts in a much shorter time compared to conventional methods like maceration. mdpi.com The choice of solvent, often an aqueous ethanol (B145695) mixture, also plays a critical role in the efficiency of the extraction process. nih.gov

Table 1: Parameters in Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

| Parameter | Typical Range/Value | Significance | Source |

|---|---|---|---|

| Extraction Time | 10 - 30 minutes | Shorter times compared to conventional methods, reduces degradation risk. | brieflands.commdpi.com |

| Temperature | 30 - 50 °C | Affects solvent viscosity and mass transfer; higher temperatures can degrade compounds. | mdpi.combrieflands.com |

| Solvent to Material Ratio | ~50:1 (w/v) or higher | Ensures complete immersion and efficient mass transfer. | mdpi.com |

| Ultrasonic Frequency/Power | 20 - 35 kHz | Influences the intensity of cavitation and cell wall disruption. | researchgate.netmdpi.com |

| Solvent | Aqueous Ethanol (e.g., 50% EtOH) | Polarity of the solvent is matched to the target compound for optimal solubility. | mdpi.com |

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Following extraction, chromatographic techniques are indispensable for the purification and isolation of eriodictyol from the crude extract. unimi.it Column chromatography is a fundamental purification step, often employing silica (B1680970) gel as the stationary phase. orgchemboulder.comkhanacademy.org The separation is based on the differential partitioning of compounds between the stationary phase and a mobile phase (eluent). orgchemboulder.com A solvent gradient, starting with a non-polar solvent and gradually increasing polarity (e.g., from hexane (B92381) to ethyl acetate), is typically used to elute compounds of increasing polarity from the column. ijirset.comijsr.net

For high-purity isolation and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase like C18, is commonly employed for separating flavonoids like eriodictyol. ijirset.comub.edu The mobile phase typically consists of a mixture of an aqueous solution (often containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ijirset.comijsr.net Detection is commonly performed using a UV detector, with an absorbance maximum for eriodictyol around 288 nm. researchgate.net

Table 2: Chromatographic Conditions for Eriodictyol Purification

| Technique | Stationary Phase | Mobile Phase Example | Detection | Source |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Fractions analyzed by TLC | ijirset.comijsr.net |

| HPLC | Reversed-Phase C18 | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) | UV at 280-288 nm | ijirset.comresearchgate.net |

Biosynthetic Pathways and Biotechnological Production of Eriodictyol

Understanding the biosynthesis of eriodictyol is key to its production, both naturally in plants and through engineered biotechnological systems. mdpi.comnih.gov

Endogenous Plant Biosynthesis

In plants, eriodictyol is synthesized via the well-established flavonoid biosynthesis pathway, which begins with the amino acid L-tyrosine. nih.govnih.gov The pathway involves a series of enzymatic reactions:

Tyrosine ammonia-lyase (TAL) converts L-tyrosine to p-coumaric acid. nih.gov

4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA. nih.gov

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.gov

Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. nih.govnih.gov

Finally, flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 3' position of the B-ring of naringenin, converting it to eriodictyol. nih.govfrontiersin.org

Microbial and Enzymatic Bioconversion Strategies (e.g., Naringenin Hydroxylation)

Biotechnological approaches offer a promising alternative to plant extraction for producing eriodictyol. mdpi.com A common strategy involves the microbial or enzymatic conversion of the readily available precursor, naringenin. nih.gov This is achieved by introducing the gene for flavonoid 3'-hydroxylase (F3'H) into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov

These recombinant microorganisms can then be cultured and fed with naringenin, which they take up and convert into eriodictyol. nih.gov For example, Saccharomyces cerevisiae functionally expressing F3'H from Gerbera hybrid has been shown to hydroxylate naringenin at the 3' position to yield eriodictyol, achieving a production of 200 mg/L in selective media. nih.gov Similarly, engineered E. coli strains have been developed to produce eriodictyol. oup.com Another approach utilizes the non-P450 enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from E. coli, which has been functionally expressed in Corynebacterium glutamicum to catalyze the conversion of naringenin to eriodictyol. nih.gov These bioconversion strategies can provide a more controlled and potentially scalable source of the compound. google.com

Comprehensive Analytical Techniques for Eriodictyol's Structural Elucidation and Quantification

A suite of analytical techniques is employed for the unambiguous identification and precise quantification of eriodictyol. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for quantification. mdpi.com For definitive structural confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass information, allowing for the identification of eriodictyol in complex mixtures based on its retention time and mass-to-charge ratio. nih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion and analyzing the resulting fragmentation pattern.

NMR spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR techniques like HSQC and HMBC) provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation of the isolated compound. nih.gov Fourier-transform infrared spectroscopy (FTIR) is also used to identify the functional groups present in the molecule. nih.gov These combined techniques provide a comprehensive characterization of 2-(3,4-dihydroxyphenyl)chroman-4-one.

Mechanistic Investigations of 2 3,4 Dihydroxyphenyl Chroman 4 One S Biological Activities

Cellular and Molecular Antioxidant Mechanisms of Eriodictyol (B191197)

2-(3,4-Dihydroxyphenyl)chroman-4-one, commonly known as eriodictyol, is a flavonoid compound that demonstrates significant antioxidant properties through a variety of cellular and molecular mechanisms. researchgate.net These mechanisms extend beyond simple neutralization of reactive molecules, involving the modulation of the body's innate defense systems against oxidative stress. nih.gov

Direct Reactive Oxygen Species (ROS) Scavenging and Radical Quenching

Eriodictyol exhibits potent antioxidant activity through its inherent ability to directly scavenge and neutralize harmful reactive oxygen species (ROS) and other free radicals. nih.gov This capacity is intrinsically linked to its chemical structure. nih.gov The presence of hydroxyl groups on its phenolic rings allows it to donate hydrogen atoms, thereby stabilizing free radicals and terminating the chain reactions that lead to oxidative damage. nih.govnih.gov

Research has demonstrated that eriodictyol can effectively neutralize a range of ROS. Studies on extracts from Eriodictyon californicum, a plant rich in eriodictyol, have quantified this scavenging ability. The extract showed a capacity to neutralize superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals. researchgate.net This direct radical quenching activity is a primary line of defense against cellular damage caused by oxidative stress, helping to mitigate processes such as lipid peroxidation. nih.gov

Table 1: Direct Radical Scavenging Activity of Eriodictyon californicum Extract This table summarizes the concentration at which the plant extract, rich in Eriodictyol, inhibited 50% of the specified reactive oxygen species (IC50), indicating its direct antioxidant potential.

| Reactive Oxygen Species (ROS) | IC50 Value (mg/mL) |

|---|---|

| Superoxide Radicals | 0.083 researchgate.net |

| Hydrogen Peroxide | 0.033 researchgate.net |

Modulation of Endogenous Antioxidant Defense Systems: Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) and Antioxidant Response Element (ARE) Pathways

Beyond its role as a direct scavenger, eriodictyol provides more sustained protection against oxidative stress by activating the body's own endogenous antioxidant defense systems. arvojournals.org A central mechanism in this process is the modulation of the Keap1-Nrf2/ARE signaling pathway, which is a master regulator of cellular antioxidant responses. researchgate.netnih.gov

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to its repressor, Keap1. frontiersin.org Eriodictyol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. researchgate.netarvojournals.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, triggering their transcription. frontiersin.orgnih.gov

This activation leads to the increased expression of a suite of phase II detoxifying and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). arvojournals.orgnih.gov HO-1 is a critical enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. mdpi.com The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and resist oxidative damage over a longer term compared to the transient effects of direct scavengers. nih.govarvojournals.org Studies have shown that the protective effects of eriodictyol are significantly diminished when Nrf2 expression is silenced, confirming the central role of this pathway in its antioxidant activity. nih.govnih.gov

Table 2: Eriodictyol's Effect on the Nrf2/HO-1 Pathway This table details the observed effects of Eriodictyol on key components of the Nrf2 antioxidant response pathway in various cell models.

| Target Molecule/Process | Observed Effect | Cell Model |

|---|---|---|

| Nrf2 | Increased nuclear translocation. arvojournals.org | ARPE-19 Cells |

| Nrf2 | Increased protein levels. nih.gov | Primary Cultured Neurons |

| HO-1 | Upregulated expression. arvojournals.orgnih.gov | ARPE-19 Cells, Chondrocytes nih.gov |

| NQO-1 | Enhanced expression. arvojournals.org | ARPE-19 Cells |

| Glutathione (B108866) (GSH) | Increased intracellular levels. arvojournals.org | ARPE-19 Cells |

Inhibition of Ferroptosis and Protection Against Oxidative Damage

Eriodictyol contributes to cellular protection by inhibiting ferroptosis, a specific form of regulated cell death driven by iron-dependent lipid peroxidation. mdpi.comnih.gov This process is distinct from other forms of cell death like apoptosis and is characterized by the overwhelming accumulation of toxic lipid peroxides. mdpi.com

A key defender against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to neutralize lipid peroxides and prevent their toxic accumulation. mdpi.comnih.gov The antioxidant mechanisms of eriodictyol are directly relevant to ferroptosis inhibition. By activating the Nrf2 pathway, eriodictyol can enhance the expression of genes that support the glutathione system, thereby bolstering GPX4 activity and cellular resilience against lipid peroxidation. arvojournals.orgnih.govnih.gov

In a preclinical model of cognitive dysfunction, eriodictyol was found to ameliorate cognitive deficits by specifically inhibiting ferroptosis. nih.gov This protective effect was mediated through the activation of the Nrf2 pathway, highlighting the crucial link between eriodictyol's modulation of endogenous antioxidant systems and its ability to prevent this specific form of oxidative cell death. nih.gov While some studies have explored eriodictyol's potential to induce ferroptosis as an anti-cancer mechanism, its role in inhibiting ferroptosis is a key component of its protective effects in non-cancerous cells subjected to oxidative stress. nih.govconsensus.appresearchgate.net

Anti-inflammatory Signaling Pathway Modulation by Eriodictyol

Eriodictyol exerts significant anti-inflammatory effects by intervening in the complex signaling networks that govern the inflammatory response. It can suppress the production of inflammatory molecules and modulate the activity of key intracellular pathways that are often dysregulated in inflammatory conditions.

Regulation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, Nitric Oxide)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines and other chemical mediators that propagate the inflammatory cascade. frontiersin.org Eriodictyol has been shown to effectively suppress the production of several of these key molecules in various cellular and preclinical models.

In studies involving human chondrocytes stimulated with interleukin-1β (IL-1β), a major driver of osteoarthritis pathology, eriodictyol treatment led to a marked reduction in the production of inflammatory mediators. nih.gov This included the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov Eriodictyol was found to decrease the expression of both of these enzymes. nih.gov Furthermore, it attenuated the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com This broad-spectrum inhibition of inflammatory mediators demonstrates eriodictyol's potential to quell the inflammatory response at multiple levels.

Table 3: Eriodictyol's Inhibition of Pro-inflammatory Cytokines and Mediators This table summarizes research findings on the inhibitory effects of Eriodictyol on various molecules involved in the inflammatory response.

| Mediator/Enzyme | Effect | Model System |

|---|---|---|

| Nitric Oxide (NO) | Production inhibited. nih.gov | IL-1β-stimulated human chondrocytes nih.gov |

| Prostaglandin E2 (PGE2) | Production inhibited. nih.gov | IL-1β-stimulated human chondrocytes nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Expression inhibited. nih.gov | IL-1β-stimulated human chondrocytes |

| Cyclooxygenase-2 (COX-2) | Expression inhibited. nih.gov | IL-1β-stimulated human chondrocytes |

| Tumor Necrosis Factor-alpha (TNF-α) | Release/expression suppressed. researchgate.netmdpi.com | LPS/D-GalN-induced acute liver injury mdpi.com |

| Interleukin-1beta (IL-1β) | Release/expression suppressed. researchgate.netmdpi.com | LPS/D-GalN-induced acute liver injury mdpi.com |

Crosstalk with Key Inflammatory Transduction Pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways

The anti-inflammatory action of eriodictyol is rooted in its ability to modulate upstream signaling pathways that control the expression of inflammatory genes. researchgate.net Key among these are the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammatory signal transduction. mdpi.com

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. mdpi.com Eriodictyol has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govnih.gov By keeping NF-κB inactive in the cytoplasm, eriodictyol prevents it from initiating the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. researchgate.net

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is also critically involved in inflammation. mdpi.com Research indicates that eriodictyol can suppress the aberrant activation of this pathway. In models of IL-1β-induced inflammation, eriodictyol significantly reduced the phosphorylation of both PI3K and Akt, thereby dampening the downstream inflammatory signaling. nih.govnih.gov This inhibition of the PI3K/Akt pathway is a key mechanism through which eriodictyol controls the NF-κB-driven inflammatory response. nih.gov

Table 4: Eriodictyol's Modulatory Effects on Key Inflammatory Signaling Proteins This table outlines the specific molecular actions of Eriodictyol on components of major inflammatory signaling pathways.

| Pathway | Protein Component | Observed Effect of Eriodictyol |

|---|---|---|

| NF-κB | IκBα (Inhibitor of NF-κB) | Inhibited degradation. nih.gov |

| NF-κB | p-p65 (Activated NF-κB subunit) | Level/phosphorylation suppressed. nih.govnih.govnih.gov |

| PI3K/Akt | p-PI3K (Activated PI3K) | Phosphorylation attenuated. nih.govnih.gov |

| PI3K/Akt | p-Akt (Activated Akt) | Phosphorylation attenuated. researchgate.netnih.govnih.gov |

| MAPK | JNK/p38 | Signaling inhibited. researchgate.net |

Impact on NOD-like Receptor Pyrin Domain-Containing 3 (NLRP3) Inflammasome Activation

This compound, commonly known as Eriodictyol, has been shown to modulate the innate immune response by targeting the NOD-like Receptor Pyrin Domain-Containing 3 (NLRP3) inflammasome. nih.govmdpi.com The NLRP3 inflammasome is a multiprotein complex crucial for the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. frontiersin.orgfrontiersin.org Aberrant activation of this inflammasome is linked to a variety of inflammatory diseases. frontiersin.org

Research indicates that Eriodictyol exerts its anti-inflammatory and therapeutic effects, in part, by inhibiting the activation of the NLRP3 inflammasome. mdpi.commdpi.com In models of Alzheimer's disease, Eriodictyol was found to improve memory impairment by suppressing NLRP3 inflammasome activation. mdpi.commdpi.com This inhibitory action leads to a downstream reduction in the release of inflammatory mediators. researchgate.net Studies in hepatocellular carcinoma have demonstrated that Eriodictyol can suppress tumor growth, motility, and angiogenesis by inactivating the NLRP3 inflammasome. nih.gov This effect was confirmed both in vitro and in vivo, where Eriodictyol treatment led to decreased expression of NLRP3, ASC, caspase-1, IL-1β, and IL-18. nih.gov Overexpression of NLRP3 counteracted the anti-tumor effects of Eriodictyol, highlighting the direct role of this pathway in its mechanism of action. nih.gov

The mechanism of inhibition involves preventing the assembly of the inflammasome complex. nih.govnih.gov By targeting key components of this pathway, Eriodictyol effectively curtails the inflammatory cascade, suggesting its potential as a therapeutic agent for diseases driven by NLRP3-mediated inflammation. nih.govmdpi.com

Neuroprotective Mechanisms of Eriodictyol

Eriodictyol has demonstrated significant neuroprotective properties through various molecular mechanisms. These include the direct protection of neuronal cells, reduction of neuroinflammation, and modulation of key signaling pathways involved in neuronal health and function. mdpi.comnih.gov

Prevention of Neuronal Cell Death and Synaptic Dysfunction

Eriodictyol actively contributes to neuronal survival by preventing programmed cell death, or apoptosis. nih.gov Oxidative stress is a major contributor to neuronal cell death and synaptic dysfunction in neurodegenerative diseases. mdpi.com Eriodictyol has been shown to protect neuron-like PC12 cells from hydrogen peroxide (H₂O₂)-induced cell death. nih.govresearchgate.net It also attenuates neuronal cell death induced by the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.gov

Furthermore, Eriodictyol helps to alleviate synaptic dysfunction. In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, Eriodictyol was found to mitigate synaptic damage. researchgate.net It achieves this by increasing the expression of silent information regulator 1 (Sirt1), a protein involved in synaptic plasticity and neuronal health. researchgate.net By preserving neuronal integrity and function, Eriodictyol helps to maintain the communication networks in the brain that are essential for cognitive processes. nih.gov

Attenuation of Neuroinflammation and Amyloidogenesis

Neuroinflammation is a critical factor in the progression of many neurodegenerative disorders. researchgate.net Eriodictyol demonstrates potent anti-inflammatory effects in the brain. It can suppress the overactivation of glial cells, the primary immune cells of the central nervous system, which is a key source of inflammatory mediators. nih.govacs.org Research has shown that Eriodictyol inhibits the production of pro-inflammatory cytokines and other inflammatory molecules by blocking the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govacs.org

Amyloidogenesis, the process of amyloid-beta (Aβ) plaque formation, is a central event in the pathology of Alzheimer's disease. nih.gov Eriodictyol has been found to significantly reduce the formation of Aβ peptides. nih.govacs.org In animal models, treatment with Eriodictyol led to a marked decrease in Aβ aggregation in the brain. nih.gov By targeting both neuroinflammation and amyloidogenesis, Eriodictyol addresses two of the primary drivers of neurodegeneration. nih.govacs.org

Regulation of Cholinergic System Components (e.g., Acetylcholinesterase)

The cholinergic system is vital for memory and learning, and its deficit is a well-established feature of Alzheimer's disease. nih.gov One of the key enzymes in this system is acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE can increase acetylcholine levels, thereby improving cholinergic function. nih.gov

Eriodictyol has been identified as an inhibitor of AChE. nih.govacs.org Affinity-based protein assays have confirmed that certain derivatives of Eriodictyol, such as its 2′-O-glucoside, can selectively bind to AChE, suggesting a direct interaction. nih.gov In studies on LPS-induced cognitive impairment, Eriodictyol treatment was shown to suppress AChE activity while increasing the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. nih.govacs.org This dual action helps to restore balance to the cholinergic system, offering a potential mechanism for its cognitive-enhancing effects. acs.org

Activation of Nrf2/HO-1 Axis in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. frontiersin.orgfrontiersin.org Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govresearchgate.net The Nrf2/HO-1 axis is a significant target for neuroprotection. frontiersin.org

Eriodictyol is a potent activator of this protective pathway. nih.govresearchgate.net Studies have shown that Eriodictyol induces the translocation of Nrf2 into the nucleus, leading to increased expression of HO-1 and other antioxidant enzymes like γ-glutamylcysteine synthetase (γ-GCS). nih.gov This activation enhances the cell's ability to combat oxidative damage. nih.govresearchgate.net The neuroprotective effects of Eriodictyol against oxidative stress-induced cell death were significantly diminished when Nrf2 was silenced, confirming the critical role of this pathway. nih.govnih.gov In models of Alzheimer's disease, Eriodictyol was found to inhibit ferroptosis (an iron-dependent form of cell death) by activating the Nrf2/HO-1 pathway. nih.gov

Molecular Basis of Eriodictyol's Anticancer Activity

Eriodictyol has demonstrated anticancer properties against a range of cancer cell lines through multiple molecular mechanisms. frontiersin.orgiiarjournals.org Its activity involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways that promote cancer cell proliferation and survival. mdpi.comnih.gov

Key mechanisms underlying its anticancer effects include:

Induction of Apoptosis: Eriodictyol triggers apoptosis in various cancer cells, including those from lung, glioma, and oral cancers. frontiersin.orgnih.govircmj.com This is often achieved through the mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential. nih.govarchivesofmedicalscience.com It also modulates the expression of key apoptosis-regulating proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govarchivesofmedicalscience.com Furthermore, Eriodictyol activates caspases, such as caspase-3, -8, and -9, which are crucial executioners of the apoptotic process. frontiersin.orgiiarjournals.org

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. In human lung cancer A549 cells, Eriodictyol was found to cause cell cycle arrest at the G2/M phase, preventing the cells from dividing and multiplying. nih.govarchivesofmedicalscience.com

Inhibition of Signaling Pathways: Eriodictyol has been shown to inhibit several key signaling pathways that are often hyperactivated in cancer. mdpi.com

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Eriodictyol effectively inhibits the PI3K/Akt/mTOR pathway in lung cancer and glioma cells, contributing to its anticancer effects. frontiersin.orgnih.gov

MAPK/STAT-3 Pathway: In oral squamous cell carcinoma, Eriodictyol was found to attenuate cell proliferation by inhibiting the MAPK/STAT-3 signaling pathways. ircmj.com

NF-κB Pathway: This pathway is involved in inflammation and cancer progression. Eriodictyol suppresses the PI3K/Akt/NF-κB signaling pathway in glioma cells, leading to reduced proliferation and metastasis. frontiersin.org

The table below summarizes the effects of Eriodictyol on various cancer cell lines and the molecular mechanisms involved.

| Cancer Type | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Lung Cancer | A549 | Induces apoptosis via Bcl-2/Bax pathway, causes G2/M cell cycle arrest, inhibits PI3K/Akt/mTOR pathway. | nih.govnih.govarchivesofmedicalscience.com |

| Glioma | U87MG, CHG-5 | Suppresses proliferation and metastasis, induces apoptosis via activation of caspases, inhibits PI3K/Akt/NF-κB pathway. | frontiersin.orgmdpi.com |

| Oral Cancer | SCC131 | Inhibits proliferation, enhances ROS-mediated apoptosis, attenuates MAPK/STAT-3 and PI3K/Akt pathways. | ircmj.com |

| Hepatocellular Carcinoma | Various | Induces apoptosis via G2/M arrest and Bcl-2/Bax regulation, suppresses angiogenesis and motility by inactivating the NLRP3 inflammasome. | nih.govmdpi.com |

| Cholangiocarcinoma | SNU-308, SNU-478, etc. | Reduces cell viability, induces caspase-3-mediated apoptosis, upregulates HMOX1 expression. | iiarjournals.orgiiarjournals.org |

Induction of Apoptosis through Mitochondrial and Caspase Pathways

This compound and structurally related compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells through the intrinsic, mitochondria-mediated pathway. nih.govdovepress.com This pathway is a major route for physiological cell death in vertebrates and is initiated by a wide array of cellular stresses. nih.gov The process commences with mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic molecules, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.govnih.gov

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. nih.gov This assembly triggers the activation of the initiator caspase-9, which in turn activates executioner caspases, primarily caspase-3 and caspase-7. dovepress.comnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. dovepress.comnih.govnih.gov The induction of apoptosis is a critical mechanism for the anticancer activity of this compound, effectively eliminating malignant cells.

Cell Cycle Arrest at Specific Phases (e.g., G2/M)

A key mechanism contributing to the antiproliferative effects of this compound is its ability to halt the cell division cycle at specific checkpoints. Research has consistently demonstrated that this compound and its analogs can induce cell cycle arrest, particularly at the G2/M transition phase. nih.govmedsci.orgnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation.

The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with related compounds leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the tumor suppressor protein p53. nih.govmedsci.orgnih.gov The p53 protein can activate the transcription of p21, which in turn inhibits the activity of cyclin B1/CDK1 (cdc2) complexes that are essential for entry into mitosis. nih.govoncotarget.com Consequently, the downregulation of proteins like cyclin B1 is frequently observed following treatment, correlating directly with the observed G2/M arrest. nih.govoncotarget.com In some instances, this cell cycle blockade is also associated with the activation of the Ataxia-Telangiectasia Mutated (ATM)-Chk2 pathway in response to DNA damage, further reinforcing the G2/M checkpoint. oncotarget.com

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis and cell cycle arrest, this compound demonstrates the ability to inhibit other critical aspects of cancer progression, including cell proliferation, migration, and invasion. plos.org These processes are fundamental to tumor growth and metastasis.

The inhibition of cell migration and invasion is often linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. plos.org These enzymes are responsible for degrading the extracellular matrix, a crucial step that allows cancer cells to move and invade surrounding tissues. By reducing the expression of these MMPs, compounds like this compound can effectively impede the metastatic potential of cancer cells. plos.org Furthermore, the antioxidant properties of flavonoids may contribute to these effects. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), which can promote migration. nih.gov The ROS-scavenging capabilities of catechin (B1668976) analogs, which share structural similarities with eriodictyol, have been shown to effectively inhibit cancer cell migration. nih.gov

Targeting Oncogenic Signaling Cascades: PI3K/Akt/mTOR, MEK/ERK, and p38 MAPK/GSK-3β/ZEB1 Pathways

The anticancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This cascade is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org It is often overactive in various cancers, promoting tumor progression and reducing apoptosis. wikipedia.org Chromen-4-one derivatives have been shown to modulate the activity of phosphatidylinositol 3-kinase (PI3K), a key upstream component of this pathway. nih.gov By inhibiting the PI3K/Akt/mTOR pathway, these compounds can effectively suppress anabolic processes that sustain cancer cell growth and survival. researchgate.net

MEK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is another critical signaling route that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Inhibition of the MEK/ERK pathway has been demonstrated to block B cell proliferation, indicating its importance in cell division. researchgate.net Evidence suggests that flavonoids can modulate this pathway, contributing to their antiproliferative effects. nih.gov

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a stress-response cascade. nih.gov In the context of cancer, its role can be complex, but its inhibition has been linked to anticancer activity. For instance, the suppression of lung cancer cell proliferation and migration by a biscoumarin compound was associated with the inhibition of p38 phosphorylation. plos.org This suggests that targeting the p38 pathway is another mechanism by which this compound may exert its therapeutic effects.

Modulation of Anti-apoptotic (Bcl-2) and Pro-apoptotic (Bax) Proteins

The commitment of a cell to undergo mitochondria-mediated apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). nih.gov The ratio of these opposing proteins is a critical determinant of cell fate, with a higher Bax/Bcl-2 ratio sensitizing cells to apoptotic stimuli. nih.gov

This compound and related compounds have been shown to shift this balance in favor of apoptosis. nih.govdovepress.com Mechanistic studies reveal that these compounds can downregulate the expression of the anti-apoptotic Bcl-2 protein while simultaneously upregulating the expression of the pro-apoptotic Bax protein. dovepress.com This alteration in the Bax/Bcl-2 ratio facilitates the permeabilization of the outer mitochondrial membrane, promoting the release of cytochrome c and subsequent caspase activation, thereby executing the apoptotic program. nih.govdovepress.com

| Protein | Function | Effect of Compound Treatment | Outcome |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation of mRNA and protein expression dovepress.com | Increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and apoptosis nih.govdovepress.com |

| Bcl-2 | Anti-apoptotic | Downregulation of mRNA and protein expression dovepress.com |

Antimicrobial and Antiviral Action Mechanisms of Eriodictyol

In addition to its anticancer properties, eriodictyol has demonstrated potential as an anti-infective agent. Its mechanism of action targets bacterial virulence rather than bacterial growth, representing an innovative strategy to combat infections, particularly those caused by antibiotic-resistant pathogens.

Modulation of Host-Pathogen Interactions

The flavanone (B1672756) this compound, commonly known as eriodictyol, demonstrates significant potential in modulating the complex interplay between hosts and pathogens. While direct studies on its influence on bacterial or fungal virulence factors are emerging, its primary recognized mechanism in this context is the modulation of the host's immune response. By influencing the activity of key immune cells, eriodictyol can alter the host's ability to combat infections. nih.govnih.gov

Research indicates that eriodictyol exhibits immunomodulatory effects that could create a less favorable environment for pathogens. nih.gov It has been shown to stimulate the proliferation of B lymphocytes, which are crucial for the humoral immune response. nih.govnih.gov Furthermore, eriodictyol enhances the cytotoxic or "killing" activity of several immune effector cells, including natural killer (NK) cells, T lymphocytes, and macrophages. nih.govnih.gov Macrophages, in particular, are pivotal in the innate immune system, functioning as phagocytic cells that engulf and destroy pathogenic organisms. nih.gov Eriodictyol's ability to enhance macrophage activity suggests a strengthened first-line defense against invading microbes. nih.govnih.gov

Additionally, eriodictyol demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in murine peritoneal macrophages. nih.govnih.gov While inflammation is a necessary component of the immune response, excessive inflammation can contribute to tissue damage during an infection. By curbing excessive NO production, eriodictyol may help to control the inflammatory cascade, thereby mitigating pathogen-induced damage. nih.govnih.gov This modulation of the host's immune and inflammatory responses is a key mechanism through which eriodictyol influences the host-pathogen dynamic. nih.gov

Interference with Viral Entry Mechanisms (e.g., SARS-CoV-2 S protein/ACE2 interaction, TMPRSS2)

Eriodictyol has been identified as an inhibitor of cellular entry for Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov The entry of this virus into host cells is a critical first step for infection and is primarily mediated by the interaction of its spike (S) protein with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.govnih.gov Another key host factor is the transmembrane serine protease 2 (TMPRSS2), which primes the S protein, facilitating the fusion of the viral and cellular membranes. nih.govnih.govmaplespub.com

Recent studies have revealed that eriodictyol can suppress the entry of SARS-CoV-2 through a multi-targeted approach. nih.gov It has been shown to inhibit the enzymatic activity of TMPRSS2, which would prevent the necessary cleavage of the S protein. nih.gov Furthermore, eriodictyol can reduce the cellular expression of both ACE2 and TMPRSS2, effectively decreasing the number of available receptors and priming proteases on the host cell surface for the virus to exploit. nih.gov

In addition to these effects, eriodictyol has been found to directly interfere with the binding interaction between the viral S protein and the ACE2 receptor. nih.govnews-medical.net Molecular docking analyses support these findings, indicating that eriodictyol can bind within the interface between the S protein and ACE2. nih.gov By interrupting this crucial initial contact, eriodictyol effectively blocks the virus from attaching to and entering the host cell. This multifaceted interference with the key molecular machinery required for viral entry underscores its potential as an antiviral agent against SARS-CoV-2. nih.gov

Mechanistic Insights into Other Biological Activities of Eriodictyol

Hepatoprotective Signaling Pathways

Eriodictyol exerts significant protective effects on the liver through the modulation of several key signaling pathways. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. news-medical.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. rsc.org By activating the Nrf2/HO-1 pathway, eriodictyol enhances the liver's capacity to defend against oxidative stress, a key factor in the pathogenesis of various liver injuries, including non-alcoholic fatty liver disease (NAFLD). news-medical.netrsc.org

Another critical pathway implicated in eriodictyol's hepatoprotective action is the PI3K/AKT signaling pathway. researchgate.net Activation of this pathway has been shown to alleviate acute liver injury by inhibiting oxidative stress and apoptosis (programmed cell death). researchgate.net Studies have demonstrated that eriodictyol treatment can increase the expression of key components of this pathway, such as PI3K and AKT, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax and caspase-3. researchgate.net

Furthermore, eriodictyol has been found to promote autophagy, a cellular process of degradation and recycling of damaged components, as a mechanism for ameliorating NAFLD. news-medical.net This is achieved by downregulating Ubiquitin A-52 residue ribosomal protein fusion product 1 (UBA52). news-medical.net By enhancing autophagy, eriodictyol helps to reduce hepatic lipid accumulation and mitigate cellular stress. news-medical.net

| Signaling Pathway | Key Mediators | Observed Effect in Liver Cells | Reference(s) |

|---|---|---|---|

| Nrf2/HO-1 | Nrf2, HO-1 | Increased antioxidant response, protection against oxidative stress | news-medical.net, nih.gov |

| PI3K/AKT | PI3K, AKT, Bcl-2, Bax, Caspase-3 | Inhibition of oxidative stress and apoptosis | researchgate.net |

| Autophagy | UBA52, LC3-II/I, p62 | Promotion of autophagy, reduction of hepatic lipid accumulation | news-medical.net |

Cardioprotective Molecular Mechanisms

The cardioprotective effects of eriodictyol are attributed to its ability to intervene in molecular pathways that govern cardiomyocyte survival and mitochondrial function, particularly under conditions of stress such as hypoxia/reoxygenation. nih.gov A central mechanism is the improvement of mitochondrial dysfunction. nih.gov Eriodictyol achieves this by suppressing the overload of intracellular calcium (Ca2+), preventing the excessive production of reactive oxygen species (ROS), and inhibiting the opening of the mitochondrial permeability transition pore (MPTP). nih.gov These actions help to maintain the mitochondrial membrane potential and preserve ATP production, which is vital for cardiomyocyte viability. nih.gov

Eriodictyol also provides cardioprotection by modulating the mitochondria-mediated apoptotic pathway. nih.gov It has been shown to upregulate the anti-apoptotic protein Bcl-2 while simultaneously downregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, which in turn prevents the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov By blocking this pathway, eriodictyol enhances the survival of heart muscle cells. nih.gov Network pharmacology and molecular docking studies further suggest that eriodictyol's cardioprotective effects may be mediated through multiple targets and pathways, with the ROS pathway playing a potentially crucial role. youtube.com

| Molecular Mechanism | Key Molecular Targets/Events | Outcome in Cardiomyocytes | Reference(s) |

|---|---|---|---|

| Improvement of Mitochondrial Dysfunction | Intracellular Ca2+, ROS, MPTP | Increased cell survival, preserved mitochondrial function | nih.gov |

| Inhibition of Mitochondria-Mediated Apoptosis | Bcl-2 (upregulation), Bax (downregulation), Caspase-3 (inhibition) | Reduced apoptosis, enhanced cell viability | nih.gov |

| Modulation of ROS Pathway | Various ROS-related targets | Mitigation of oxidative damage | youtube.com |

Immunomodulatory Effects on Lymphocyte and Macrophage Activity

Eriodictyol demonstrates notable immunomodulatory activities by directly influencing the function of key immune cells such as lymphocytes and macrophages. nih.govnih.gov In vitro studies using murine spleen cells have shown that eriodictyol can significantly stimulate splenocyte proliferation. nih.govnih.gov This proliferative effect was observed to be specific to B lymphocytes, which are responsible for humoral immunity, while T lymphocyte proliferation was not stimulated in a dose-dependent manner. nih.govnih.gov

Beyond its effects on lymphocytes, eriodictyol significantly enhances the cytotoxic activity of components of both the innate and adaptive immune systems. nih.govnih.gov It has been reported to boost the killing activity of natural killer (NK) cells, cytotoxic T lymphocytes, and macrophages. nih.govnih.gov Macrophages, which are critical for phagocytosing pathogens and presenting antigens, are a key target of eriodictyol's immunomodulatory action. nih.govresearchgate.net In addition to enhancing their cytotoxic potential, eriodictyol also modulates their inflammatory output. It has been shown to inhibit the production of nitric oxide (NO) and the activity of lysosomal enzymes in murine peritoneal macrophages. nih.govnih.gov This suggests a potential anti-inflammatory effect, which may be due to the blockage of pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov This dual action of enhancing microbial killing while controlling excessive inflammation highlights its sophisticated immunomodulatory capability. nih.govnih.gov

Mechanisms of Cellular Photoprotection in Keratinocytes (e.g., p38 MAPK and Akt signaling modulation)

Eriodictyol provides cellular photoprotection to keratinocytes, the primary cells of the epidermis, against damage induced by ultraviolet (UV) radiation through the intricate modulation of key signaling pathways. nih.govnih.gov A primary mechanism involves the regulation of the p38 mitogen-activated protein kinase (MAPK) and the protein kinase B (Akt) signaling pathways. nih.govnih.gov Following UV irradiation, the phosphorylation of p38 MAPK is typically suppressed, contributing to apoptosis. nih.gov Eriodictyol treatment can reverse this downregulation, thereby promoting cell survival. nih.gov The cytoprotective effect is dependent on p38 MAPK activity, as its inhibition negates the protective benefits of the flavonoid. nih.gov

The modulation of both p38 MAPK and Akt by eriodictyol appears to be dependent on the activity of Protein Phosphatase 2A (PP2A). nih.gov UV exposure stimulates PP2A activity and its association with p38 MAPK and Akt. nih.gov Eriodictyol effectively reverses this UV-induced increase in PP2A activity, thereby influencing the phosphorylation status and activity of these pro-survival kinases. nih.gov

Furthermore, eriodictyol's photoprotective effects are linked to its ability to inhibit the broader MAPK signaling cascade, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. news-medical.net UVA radiation-induced ROS generation leads to the activation of these MAPK pathways, which in turn increases the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to photoaging. news-medical.net Eriodictyol pretreatment significantly reduces UVA-mediated ROS generation and suppresses the phosphorylation of JNK, ERK, and p38, leading to the downregulation of MMP-1 expression and a reduction in inflammatory responses. news-medical.net By inhibiting these signaling cascades, eriodictyol protects keratinocytes from UV-induced cytotoxicity and photoaging. nih.govnews-medical.net

Structure Activity Relationship Sar Studies and Derivatization Strategies for 2 3,4 Dihydroxyphenyl Chroman 4 One

Elucidation of Key Structural Motifs and Functional Groups for Bioactivity

The biological activity of eriodictyol (B191197) is intrinsically linked to its specific molecular architecture. The flavanone (B1672756) skeleton, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran C-ring, provides the foundational scaffold. Several structural motifs and functional groups are critical for its bioactivity.

The hydroxyl (-OH) groups on the phenolic rings are paramount to eriodictyol's potent antioxidant capacity. foodstruct.com In particular, the catechol moiety (3,4-dihydroxy substitution) on the B-ring is a crucial element responsible for high antioxidant activity. nih.gov This arrangement allows for the donation of hydrogen atoms to neutralize harmful free radicals and reactive oxygen species (ROS), thereby preventing cellular damage. foodstruct.com The number and position of these hydroxyl groups significantly influence the compound's radical-scavenging ability. nih.gov

| Structural Motif/Functional Group | Position | Contribution to Bioactivity | Supporting Evidence |

|---|---|---|---|

| Catechol Group | C3', C4' (B-Ring) | High antioxidant and free-radical scavenging activity. nih.gov | Enables effective hydrogen atom donation to neutralize ROS. foodstruct.com |

| Hydroxyl Groups | C5, C7 (A-Ring) | Contributes to antioxidant and anti-inflammatory properties; essential for certain antibacterial activities. | Enhances the overall capacity to modulate inflammatory pathways. foodstruct.com |

| Chroman-4-one Scaffold | Core Structure | Provides the rigid, planar conformation necessary for interacting with enzymes and proteins. foodstruct.com | Forms the basic framework for ligand-receptor binding. |

| C4-Keto Group | C-Ring | Participates in hydrogen bonding and interactions with biological targets. | Considered a key feature for various pharmacological effects. |

| Saturated C2-C3 Bond | C-Ring | Differentiates it from flavones, influencing conformational flexibility and target specificity. nih.gov | Absence of this double bond alters antioxidant activity compared to analogues like luteolin. nih.gov |

Design and Synthesis of Eriodictyol Analogues and Derivatives

The development of eriodictyol analogues is a key strategy to improve its natural therapeutic properties, such as enhancing bioavailability, increasing target specificity, or introducing novel activities. General strategies in medicinal chemistry for modifying natural products include simplifying complex structures, deconstructing them into molecular fragments for reassembly, and performing targeted local modifications. mdpi.com

One common approach is the modification of the hydroxyl groups through reactions like alkylation, acylation, or glycosylation to modulate lipophilicity and pharmacokinetic properties. For instance, the synthesis of prenylated flavanone derivatives of eriodictyol, such as Sigmoidin A, has been explored to investigate changes in antioxidant and cytotoxic effects in cancer cells. researcher.life

Another strategy involves altering the substitution pattern on the A and B rings. Introducing or modifying functional groups can lead to derivatives with enhanced bioactivity. For example, studies on structurally related 4-chromanones have shown that introducing hydrophobic substituents at the C2 position can enhance antibacterial activities.

Modern biosynthetic approaches offer powerful tools for creating novel derivatives. By leveraging metabolic engineering in microorganisms like Escherichia coli or yeast, the biosynthetic pathway of eriodictyol can be manipulated. nih.govmdpi.com This involves introducing or modifying enzymes in the pathway—such as chalcone (B49325) synthase, chalcone isomerase, and flavonoid hydroxylases—to produce eriodictyol from precursors like L-tyrosine. nih.gov This platform not only allows for the efficient production of eriodictyol but also enables the generation of novel analogues by introducing engineered enzymes or feeding the system with modified precursor molecules. mdpi.com

Impact of Glycosylation and Other Chemical Modifications on Pharmacological Efficacy

Chemical modifications, particularly glycosylation, can profoundly impact the pharmacological profile of eriodictyol. Glycosylation is the enzymatic process of attaching sugar moieties (glycans) to a molecule. In nature, flavonoids are often found as glycosides, where a sugar molecule is attached to one of the hydroxyl groups. nih.govresearchgate.net Eriodictyol is found naturally as its glycoside, eriocitrin, in lemons and rose hips. wikipedia.org

The addition of a sugar moiety generally increases the water solubility and stability of the compound, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. For example, eriodictyol-7-O-glucoside (E7G) has been studied for its neuroprotective effects, where the glucose molecule enhances its solubility and potentially modifies its biological activity. nih.govontosight.aibohrium.com The glycoside form may act as a pro-drug, being hydrolyzed by enzymes in the gut or liver to release the active aglycone (eriodictyol).

Other chemical modifications also play a critical role in altering efficacy. Methylation of hydroxyl groups, for instance, can change the molecule's polarity and its ability to act as a hydrogen donor, which can either increase or decrease its biological activity depending on the specific target. Homoeriodictyol, a naturally occurring methoxy (B1213986) derivative of eriodictyol, has demonstrated distinct neuroprotective properties, highlighting how a subtle change like the addition of a methyl group can have significant effects on bioactivity. nih.govmdpi.com

| Chemical Modification | Example Derivative | Impact on Physicochemical Properties | Effect on Pharmacological Efficacy |

|---|---|---|---|

| Glycosylation | Eriocitrin (Eriodictyol-7-O-rutinoside), Eriodictyol-7-O-glucoside | Increases water solubility and stability. ontosight.ai | Alters ADME profile; may act as a pro-drug, influencing bioavailability and neuroprotective activity. nih.govontosight.ai |

| Methylation | Homoeriodictyol (4'-O-methyleriodictyol) | Decreases polarity; alters hydrogen-donating ability. | Can modulate target specificity and bioactivity, as seen in neuroprotective studies. nih.gov |

| Prenylation | Sigmoidin A | Increases lipophilicity. | May enhance membrane permeability and alter antioxidant or cytotoxic effects. researcher.life |

| Halogenation | Synthetic Halogenated Analogues | Increases lipophilicity and membrane permeability; alters electronic properties. mdpi.com | Can enhance binding efficiency to therapeutic targets and augment biological activity. mdpi.com |

Computational Chemistry and in Silico Approaches in 2 3,4 Dihydroxyphenyl Chroman 4 One Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Reactivity and Radical Scavenging Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of Eriodictyol (B191197), especially concerning its well-known antioxidant properties. These calculations help predict how the molecule behaves in chemical reactions, particularly its ability to scavenge harmful free radicals.

The primary mechanisms by which flavonoids like Eriodictyol exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net DFT calculations are employed to determine the thermodynamic viability of each pathway. Key parameters calculated to predict radical scavenging activity include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). A lower BDE value, for instance, indicates a greater ease of hydrogen atom donation to a radical, a key step in the HAT mechanism. nih.gov

Studies have shown that the catechol group (the 3',4'-dihydroxy substitution) on the B-ring of Eriodictyol is the most active site for radical scavenging. nih.gov DFT calculations confirm that the BDE for the hydroxyl groups at the 3' and 4' positions is lower than for those on the A-ring (at positions 5 and 7), making them the primary sites for hydrogen donation. nih.gov For instance, one study calculated the BDE values for the different hydroxyl groups, indicating that the 3'-OH position is the most likely site for hydrogen abstraction. nih.gov The antioxidant activity is also influenced by the solvent, with calculations showing that the SPLET mechanism is often favored in polar solvents like water, while HAT is more probable in the gas phase or non-polar media. researchgate.netresearchgate.net

| Parameter | Mechanism | Significance in Radical Scavenging | Typical Finding for Eriodictyol |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower values indicate easier H-atom donation. | Lowest BDE is typically at the 3'-OH or 4'-OH position of the B-ring. |

| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower values suggest easier electron donation. | The catechol moiety contributes to a favorable IP for electron donation. |

| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss Electron Transfer (SPLET) | Lower values indicate easier proton loss (first step of SPLET). | Influenced by solvent polarity; significant in aqueous media. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Relates to the second step of the SPLET mechanism. | Calculations in different solvents help determine the favorability of SPLET. |

| Electron Transfer Enthalpy (ETE) | Single Electron Transfer-Proton Transfer (SET-PT) | Energy required for electron transfer to a radical. | Generally higher than BDE, making HAT often more favorable in non-polar environments. |

Molecular Docking and Dynamics Simulations for Target Protein Interactions (e.g., JNK, PI3K, Akt)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of Eriodictyol with specific protein targets. These methods are crucial for understanding its mechanism of action at a molecular level and for identifying its potential therapeutic targets.

Molecular docking predicts the preferred orientation of a ligand (Eriodictyol) when bound to a receptor (the target protein) to form a stable complex. The output is typically a binding energy or score, which indicates the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction. These studies have been instrumental in identifying Eriodictyol as an inhibitor of key signaling proteins involved in cancer and inflammation, such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and c-Jun N-terminal kinase (JNK). mdpi.comnih.govnih.gov

For example, docking studies have shown that Eriodictyol can fit into the ATP-binding pocket of PI3K and JNK. mdpi.comnih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between Eriodictyol and the amino acid residues in the active site of the protein. One study proposed a model where Eriodictyol forms three hydrogen bonds with the side chains of Lys55, Met111, and Asp169 in JNK, with the hydroxyl groups of the B-ring playing a key role. nih.gov Similarly, docking against PI3K suggested that Eriodictyol interacts with its ATP-binding site with a lower binding energy compared to ATP itself, indicating a potential for competitive inhibition. mdpi.com

Following docking, MD simulations can be performed to study the stability and conformational changes of the Eriodictyol-protein complex over time. These simulations provide a more dynamic picture of the interaction, confirming the stability of the binding pose predicted by docking and revealing how the ligand and protein adapt to each other.

| Target Protein | Signaling Pathway | Key Findings from Docking Studies | Predicted Interacting Residues (Examples) |

|---|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | PI3K/Akt/mTOR | Binds to the ATP-binding site, suggesting competitive inhibition. Shows favorable binding energy. mdpi.comnih.gov | Val882, Lys890, Asp950, Tyr867 nih.gov |

| Akt (Protein Kinase B) | PI3K/Akt/mTOR | Inhibits phosphorylation and activation of Akt. mdpi.comnih.gov Docking confirms binding to the kinase domain. | Specific residues in the kinase domain active site. |

| JNK (c-Jun N-terminal kinase) | MAPK | Exhibits good binding affinity, forming hydrogen bonds within the active site. nih.gov | Lys55, Met111, Asp169 nih.gov |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are computational strategies used to discover new bioactive compounds. These techniques are particularly useful for identifying novel ligands that could interact with the same targets as Eriodictyol or for finding analogs of Eriodictyol with potentially improved properties.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. This model can be generated based on the structure of a known active ligand like Eriodictyol (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid filtering of millions of compounds to identify those that match the pharmacophore features and are therefore likely to bind to the target of interest. impactfactor.org This approach is much faster and more cost-effective than traditional high-throughput screening. Hits from the virtual screen can then be further evaluated using molecular docking and other computational methods before being selected for experimental testing. This strategy has been employed to identify potential inhibitors for targets within the PI3K/Akt pathway, demonstrating its utility in discovering new compounds with desired biological activity. peerj.comnih.gov

Prediction of Spectroscopic Properties and Conformational Analysis for Eriodictyol

Computational methods, again primarily DFT, are also used to predict the spectroscopic properties of Eriodictyol, such as its UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These theoretical predictions are valuable for interpreting experimental spectra and for understanding the relationship between the molecule's structure and its spectral characteristics.

For instance, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for the molecule's UV-Visible absorption spectrum. nih.gov Studies have shown that Eriodictyol has absorbance in the UV-A and UV-B regions, and computational analysis can explain the major transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This theoretical evidence supports its potential use as a UV filter. nih.gov

Conformational analysis is another important computational task, which involves identifying the most stable three-dimensional structures (conformers) of Eriodictyol. The molecule is not rigid and can adopt different shapes due to the rotation around its single bonds. Computational methods can calculate the relative energies of these different conformers. The lowest energy conformer is the most stable and likely the most populated form of the molecule. This analysis is crucial because the biological activity of a molecule is highly dependent on its 3D shape. Studies have identified that the lowest energy conformer of Eriodictyol often contains an intramolecular hydrogen bond, for example, between the 5-hydroxyl group and the carbonyl oxygen at position 4, which influences its reactivity and stability. nih.gov

Translational Research Potential and Future Directions for 2 3,4 Dihydroxyphenyl Chroman 4 One

Development of Novel Therapeutic Lead Compounds

The inherent versatility of the 2-(3,4-dihydroxyphenyl)chroman-4-one backbone makes it an ideal starting point for the development of novel therapeutic lead compounds. nih.gov The process of drug discovery often involves modifying a core structure to enhance efficacy, selectivity, and pharmacokinetic properties. Several strategies are being explored to leverage the chroman-4-one scaffold for this purpose.

One primary approach is the synthesis of new analogues and derivatives. By making strategic chemical modifications to the core molecule, researchers can fine-tune its biological activity. For instance, the modification of related chroman structures has yielded compounds with potent and specific activities. The synthesis of thiochroman (B1618051) and chroman derivatives with sulfoxide-containing side chains has led to the development of pure antiestrogens with the ability to downregulate the estrogen receptor, showing potential in treating hormone-dependent cancers. researchgate.net Similarly, modifying catechin (B1668976), a structurally related flavanol, with various boronic acid compounds has produced novel derivatives with significant antioxidant and enzyme-inhibiting activities. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new compounds. SAR studies help identify which parts of the molecule are essential for its biological effects. For thiochroman-4-one (B147511) derivatives, for example, SAR analysis has indicated that specific configurations and substituent groups play a critical role in their antiestrogen (B12405530) activity. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, are also instrumental in identifying promising lead compounds. In one study, a systematic in silico screening of phytochemicals identified a derivative, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, as a potential inhibitor of multiple targets of the SARS-CoV-2 virus. nih.govnih.gov This highlights the power of computational screening to identify lead candidates for further development and validation. nih.gov The development of such analogues aims to improve upon the characteristics of naturally occurring polyphenols, which can have drawbacks like low potency or undesirable pharmacokinetic profiles. google.com

| Derivative/Analogue | Modification Strategy | Therapeutic Potential | Reference |

|---|---|---|---|

| (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate | Analogue of gallocatechin gallate identified via in silico screening | Multi-target inhibitor for SARS-CoV-2 | nih.govnih.gov |

| 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives | Addition of sulfoxide-containing side chains | Pure antiestrogens for potential breast cancer treatment | researchgate.net |

| Catechin-boronic acid derivatives | Modification of the catechin (a flavanol) core with boronic acids | Enhanced antioxidant and enzyme inhibition activities | researchgate.net |

| Cis (±) 2-(3,4-dihydroxyphenyl)chroman-3,7-diol | Synthesis of novel analogues of epicatechin | Improved potency and pharmacokinetic profiles over natural polyphenols | google.com |

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, which involves using multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer. crownbio.com This approach can lead to enhanced therapeutic efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. crownbio.comnih.gov Phytochemicals, including flavonoids based on the chroman-4-one structure, are promising candidates for use in combination regimens. nih.gov

The rationale for using a compound like this compound in combination therapy stems from its potential to modulate multiple cellular pathways simultaneously. When combined with conventional chemotherapeutic agents, it could potentiate their anticancer effects or mitigate their side effects. For example, studies on luteolin, a flavonoid with a similar chemical backbone, have demonstrated a synergistic anticancer effect when combined with 5-fluorouracil (B62378) in human hepatocellular carcinoma cells. nih.gov The combination of other phytochemicals, such as curcumin (B1669340) and thymoquinone, has also shown synergistic effects against breast cancer cell lines. mdpi.com

These combinations can work through various mechanisms. A phytochemical might inhibit a pathway that cancer cells use to resist a conventional drug, thereby re-sensitizing them to the treatment. For instance, combining the natural compound genistein (B1671435) with 5-fluorouracil was found to augment the anticancer effects in pancreatic cancer cells by increasing both apoptosis and autophagy. nih.gov Similarly, combining cisplatin (B142131) with a plant extract rich in bioactive compounds resulted in a synergistic anticancer effect on triple-negative breast cancer cells, inducing apoptosis and reducing the cells' invasive capacity. nih.gov

While direct studies on this compound are emerging, the strong evidence from structurally related flavonoids provides a compelling argument for its investigation in combination therapies. Future research should focus on identifying the most effective combinations and elucidating the molecular mechanisms that underpin their synergistic interactions.

| Phytochemical | Combined Agent | Cancer Type | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Luteolin | 5-Fluorouracil | Hepatocellular Carcinoma | Enhanced anticancer activity | nih.gov |

| Genistein | 5-Fluorouracil | Pancreatic Cancer | Increased apoptosis and autophagy | nih.gov |

| Curcumin | Thymoquinone | Breast Cancer | Synergistic inhibition of cancer cell development | mdpi.com |

| Plant Extract | Cisplatin | Triple-Negative Breast Cancer | Reduced cell viability and proliferation, increased apoptosis | nih.gov |

Addressing Unexplored Mechanistic Pathways and Research Gaps

Despite the promising biological activities attributed to this compound and its relatives, a complete understanding of their mechanisms of action is still lacking. Much of the current research points to broad effects like antioxidant and anti-inflammatory activities. A significant research gap is the identification of specific molecular targets and the elucidation of the precise pathways through which these compounds exert their effects.

Future research needs to move beyond observational studies of cellular effects and delve deeper into the molecular interactions. While in silico studies have predicted interactions with specific targets, such as viral proteins for SARS-CoV-2, these computational findings require rigorous experimental validation. nih.govnih.gov A key research gap noted in the literature is that the potent derivatives of virtually screened lead molecules often remain elusive, emphasizing the need for integrated computational and experimental workflows. nih.gov

Furthermore, the majority of research has focused on a limited number of disease areas, primarily cancer. The therapeutic potential of this compound in other complex diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome, remains largely unexplored. Given the role of oxidative stress and inflammation in these conditions, it is plausible that this compound could have beneficial effects, but dedicated mechanistic studies are required.

Another critical area for investigation is the compound's metabolism and bioavailability. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for translating preclinical findings into clinical applications. Identifying the active metabolites and understanding their biological activities is another unexplored facet that could reveal new therapeutic opportunities.

Advanced Preclinical Model Systems for Efficacy and Mechanistic Validation

To bridge the gap between preclinical research and clinical success, it is imperative to use model systems that accurately recapitulate human physiology and disease. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to predict a compound's efficacy and toxicity in humans. Therefore, the adoption of advanced preclinical models is crucial for the future development of this compound and its derivatives.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment. These models better mimic the complex cell-cell and cell-matrix interactions that occur in vivo. For cancer research, tumor organoids derived from patient samples can be used to test the efficacy of novel chroman-4-one derivatives and their combinations in a personalized medicine context. crownbio.com High-content imaging and analysis can be applied to these 3D models to quantify phenotypic changes and assess drug responses in a detailed and multiparametric manner. crownbio.com

For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate platform for evaluating anticancer efficacy than traditional cell-line-based xenografts. Humanized mouse models, which have a reconstituted human immune system, are invaluable for studying the interplay between a therapeutic agent, the tumor, and the immune system.

In addition to these cancer models, advanced models for other diseases are also necessary. For instance, induced pluripotent stem cell (iPSC)-derived models of neurons or cardiomyocytes can be used to investigate the neuroprotective or cardioprotective effects of this compound. These advanced systems will be instrumental in validating the therapeutic potential of this compound and providing the robust data needed to support its progression into clinical trials.

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dihydroxyphenyl)chroman-4-one and its derivatives?

The synthesis typically involves cyclization of substituted chalcones or condensation of phenolic acids with ketones. For example, derivatives with antiparasitic activity are synthesized by introducing hydroxyl or methoxy groups at specific positions to optimize bioactivity. Structural analogs, such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, are prepared via acid-catalyzed cyclization followed by selective functionalization . Isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds) require specialized reagents, as seen in deuterated ethylamine hydrochloride derivatives .

Q. How is structural elucidation of chroman-4-one derivatives performed?

Advanced spectroscopic techniques are critical:

- UV/Vis and IR identify chromophore systems and functional groups (e.g., phenolic –OH stretches at ~3200 cm⁻¹).

- HR-ESI-MS determines molecular weight and fragmentation patterns.

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substitution patterns and stereochemistry. For instance, the relative configuration of a novel 2,3-dioxo-flavone derivative was confirmed using NOESY correlations . X-ray crystallography may further validate complex structures, such as glycosylated analogs .

Q. What in vitro assays are used to evaluate antioxidant activity?

The Oxygen Radical Absorbance Capacity (ORAC) assay quantifies peroxyl radical scavenging, while DPPH/ABTS assays measure hydrogen atom transfer. For example, Hypericum perforatum extracts containing chroman-4-one analogs showed ORAC values correlating with phenolic content . Cellular assays (e.g., ROS inhibition in neuronal cells) may supplement these methods for translational relevance .

Advanced Research Questions

Q. How are experiments designed to assess antiparasitic efficacy against Trypanosoma brucei?

Studies typically involve:

- Target-based assays : Inhibition of pteridine reductase-1 (PTR1), a key enzyme in folate metabolism, is measured via spectrophotometric NADPH depletion at 340 nm .

- Whole-organism screening : Compounds are tested at 10–50 µM against cultured T. brucei, with IC₅₀ values calculated using dose-response curves. Synergy with existing drugs (e.g., difluoromethylornithine) is evaluated via checkerboard assays.

- Resistance profiling : Serial passage under sublethal drug pressure identifies mutations linked to reduced susceptibility .

Q. What computational approaches predict drug-likeness and bioavailability of analogs?